1-(9H-purin-6-yl)piperidine-3-carboxylic acid - 887833-26-3

1-(9H-purin-6-yl)piperidine-3-carboxylic acid

Catalog Number: EVT-2869823
CAS Number: 887833-26-3
Molecular Formula: C11H13N5O2
Molecular Weight: 247.258
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: CP-945,598 is a potent and selective cannabinoid type 1 (CB1) receptor antagonist []. It exhibits subnanomolar potency in both binding and functional assays targeting human CB1 receptors []. In vivo studies have demonstrated its ability to reverse cannabinoid agonist-mediated responses, reduce food intake, and enhance energy expenditure and fat oxidation in rodents [].

Relevance: While sharing the core structure of a substituted purine with 1-(9H-purin-6-yl)piperidine-3-carboxylic acid, CP-945,598 features additional modifications. These include substitutions at the 8 and 9 positions of the purine ring with chlorophenyl groups, as well as an ethylaminocarboxamide substituent at the 4 position of the piperidine ring []. These structural variations likely contribute to its distinct pharmacological profile as a CB1 receptor antagonist.

Adefovir Dipivoxil (Bis[(2,2-dimethylpropanoyloxy)methyl] {[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonate)

Compound Description: Adefovir dipivoxil is an antiviral drug primarily used for treating chronic hepatitis B []. It is a prodrug of adefovir, which acts as an adenosine monophosphate analog and inhibits viral DNA polymerase [].

Relevance: Adefovir dipivoxil, specifically its active metabolite adefovir, shares a structural similarity with 1-(9H-purin-6-yl)piperidine-3-carboxylic acid through the presence of the adenine (6-aminopurine) moiety []. This shared purine base structure suggests potential overlap in their binding interactions with biological targets, although their specific mechanisms of action and therapeutic applications differ.

[(R)-3-((2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy)-4-hydroxybutyl]phosphonic acid

Compound Description: This compound is the R-enantiomer of an isosteric phosphonate analog of ganciclovir monophosphate []. It demonstrates potent and selective antiviral activity against human cytomegalovirus []. This enantiomer, with stereochemistry analogous to the naturally occurring compound GMP, exhibits approximately two-fold higher activity compared to the racemic mixture [].

Relevance: This compound and 1-(9H-purin-6-yl)piperidine-3-carboxylic acid share the 2-aminopurine core structure, commonly referred to as guanine []. This shared base structure highlights their relationship as nucleoside analogs, potentially influencing their binding affinities and interactions with biological targets like viral enzymes.

(1-(6-amino-9H-purin-9-yl)-3-fluoropropan-2-yloxy)methylphosphonic acid (FPMPA)

Compound Description: FPMPA is a fluorine-18 labeled analog of tenofovir, the active metabolite of tenofovir disoproxil fumarate, a drug commonly used in HIV multidrug therapy []. The S-enantiomer of FPMPA displays significantly higher antiviral activity compared to the R-enantiomer [].

6-Chloro-9-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-9H-purin-2-ylamine (BIIB021)

Compound Description: BIIB021 is a synthetic inhibitor of heat shock protein 90 (HSP90) that has shown promising antitumor activity []. This compound undergoes extensive metabolism, primarily through hydroxylation, O-demethylation, and glutathione conjugation [].

Relevance: BIIB021 is structurally related to 1-(9H-purin-6-yl)piperidine-3-carboxylic acid because it contains a substituted purine core []. Despite sharing the purine moiety, BIIB021's additional structural modifications, including a chloropyridinylmethyl group attached to the purine ring, result in distinct pharmacological properties and target interactions compared to the target compound.

3-(2-amino-9H-purin-9-yl) propanoic acid (L)

Compound Description: This compound is a modified purine ligand used in crystal engineering studies to synthesize coordination frameworks with transition metals []. These frameworks exhibit diverse crystallographic signatures, influenced by the varying coordination geometries of the central metal ion [].

Relevance: This compound closely resembles 1-(9H-purin-6-yl)piperidine-3-carboxylic acid with its adenine (2-aminopurine) moiety and a carboxylic acid group []. The key structural difference lies in the presence of a piperidine ring in the target compound compared to a simple propyl chain in this related compound. This subtle variation can lead to significant differences in their conformational flexibility and binding interactions with other molecules.

(3R,4R)-4-[3-(6-methoxy-quinolin-4-yl)-3-oxo-propyl]-1-[3-(2,3,5-trifluorophenyl)-prop-2-ynyl]-piperidine-3-carboxylic acid (RPR260243 or RPR)

Compound Description: RPR260243 is a novel activator of the human ether-a-go-go-related gene (hERG) cardiac K+ channel [, , , ]. It functions by slowing current deactivation, enhancing delayed rectifier current, and ultimately shortening the QT interval []. It represents a potential therapeutic for treating cardiac diseases associated with delayed repolarization [].

Relevance: Despite both featuring a piperidine-3-carboxylic acid moiety, RPR260243 and 1-(9H-purin-6-yl)piperidine-3-carboxylic acid diverge significantly in their overall structures. RPR260243 incorporates a complex quinoline-piperidine-phenyl system [, , , ]. This structural difference highlights how modifications to a shared scaffold can lead to diverse functionalities and target interactions.

(1S,3S,5S)-3-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)-5-hydroxy-1-(hydroxymethyl)-2-methylene-cyclopentanecarbonitrile (CMCdG)

Compound Description: CMCdG is a novel nucleoside analog demonstrating potent activity against both wild-type and entecavir-resistant hepatitis B virus (HBV) []. It inhibits HBV production with minimal cytotoxicity, making it a promising candidate for treating drug-resistant HBV [].

1-(2,4-Dichloro-3-((1,4-dimethyl-6-(trifluoromethyl)-1H-indol-2-yl)methyl)benzoyl)piperidine-4-carboxylic acid (A-9758)

Compound Description: A-9758 is a small molecule inverse agonist of retinoid acid–related orphan receptor (ROR) γt, displaying efficacy in preclinical models of psoriasis and arthritis []. It selectively targets RORγt and potently inhibits IL-17A release, making it a potential therapeutic candidate for IL-17–related diseases [].

Relevance: While both incorporating a piperidine carboxylic acid scaffold, A-9758 and 1-(9H-purin-6-yl)piperidine-3-carboxylic acid differ significantly in their core structures. A-9758 features a dichlorobenzoyl-indole system attached to the piperidine ring [], demonstrating how modifications to a common scaffold can lead to distinct pharmacological profiles and target selectivity.

(S-(9H-purin-6-yl) 3-((pyrrolidine-1-carbonothioyl)thio)propanethioate)

Compound Description: This compound is a mutual prodrug of 5-fluorouracil (5-FU) and pyrrolidine dithiocarbamate (PDTC), designed to enhance the therapeutic index of 5-FU in cancer treatment []. It aims to improve upon the limitations of 5-FU monotherapy, such as low lipophilicity and poor selectivity [].

Relevance: This compound shares the purine base structure, specifically adenine (6-aminopurine), with 1-(9H-purin-6-yl)piperidine-3-carboxylic acid []. This common structural element suggests a potential for similar interactions with certain biological targets, although their overall structures and mechanisms of action differ.

Properties

CAS Number

887833-26-3

Product Name

1-(9H-purin-6-yl)piperidine-3-carboxylic acid

IUPAC Name

1-(7H-purin-6-yl)piperidine-3-carboxylic acid

Molecular Formula

C11H13N5O2

Molecular Weight

247.258

InChI

InChI=1S/C11H13N5O2/c17-11(18)7-2-1-3-16(4-7)10-8-9(13-5-12-8)14-6-15-10/h5-7H,1-4H2,(H,17,18)(H,12,13,14,15)

InChI Key

PPKAGOAFAMLFQB-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C2=NC=NC3=C2NC=N3)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.